3-t-Butyldimethylsilyloxy-2-chloropyridine-6-boronic acid pinacol ester
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Overview
Description
3-t-Butyldimethylsilyloxy-2-chloropyridine-6-boronic acid pinacol ester is a useful research compound. Its molecular formula is C17H29BClNO3Si and its molecular weight is 369.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Analytical Challenges
Pinacolboronate esters, including derivatives similar to "3-t-Butyldimethylsilyloxy-2-chloropyridine-6-boronic acid pinacol ester," are crucial in Suzuki coupling reactions, which are pivotal for constructing complex molecules. Analyzing these highly reactive esters, such as 2-aminopyrimidine-5-pinacolboronate ester, presents unique challenges due to their rapid hydrolysis. To ensure accurate quality assessment, innovative strategies involving non-aqueous and aprotic solvents, alongside highly basic mobile phases, have been developed, showcasing the esters' significance in synthesis and the intricacies of their analysis (Zhong et al., 2012).
Applications in Organic Synthesis
In the realm of organic synthesis, "this compound" and its relatives serve as building blocks for a diverse array of reactions. For instance, they are utilized in the synthesis of complex organic structures through reactions like the Diels-Alder, which yields functionalized cyclic 1-alkenylboronates (Kamabuchi et al., 1993). Additionally, these esters enable the decarboxylative borylation of aryl and alkenyl carboxylic acids, a method that broadens the toolkit for constructing aryl boronate esters, thus facilitating the use of carboxylic acid as a fundamental unit in organic synthesis (Cheng et al., 2017).
Enhancing Chemical Reactions
The presence of pinacol boronate esters significantly influences the efficiency and selectivity of various chemical transformations. For instance, they contribute to the intramolecular hydroarylation of unactivated ketones, offering an alternative to traditional nucleophilic additions and enhancing the synthesis of molecules with complex structures (Gallego & Sarpong, 2012). These esters are also pivotal in the palladium-catalyzed cross-coupling reactions, which facilitate the synthesis of tert-butyl esters from boronic acids or their pinacol esters, demonstrating their versatility and applicability in creating diverse organic compounds (Li et al., 2014).
Novel Reagents and Polymer Synthesis
Further extending their utility, novel bulky and stable silylboronate ester reagents have been developed for boryl substitution and silaboration reactions, illustrating the evolving nature of boronate ester chemistry in facilitating complex organic synthesis and material science applications (Yamamoto et al., 2017). Additionally, boronic acid esters are foundational in the development of functional polymers, where strategies for their efficient synthesis without unwanted polymerization highlight their importance in materials science (D'Hooge et al., 2008).
Mechanism of Action
Target of Action
Boronic esters are generally known to be used in suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic groups during these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the compound likely undergoes oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation, the transfer of formally nucleophilic organic groups from boron to palladium, also occurs .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound, as an organoboron reagent, plays a crucial role in this pathway by participating in the transmetalation step .
Pharmacokinetics
It’s important to note that boronic pinacol esters, in general, are susceptible to hydrolysis, and the rate of this reaction is considerably accelerated at physiological ph . This could impact the bioavailability of the compound.
Result of Action
The result of the compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry.
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of the compound. For instance, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action and stability need to be carefully considered under different environmental conditions.
Properties
IUPAC Name |
tert-butyl-[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxy-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BClNO3Si/c1-15(2,3)24(8,9)21-12-10-11-13(20-14(12)19)18-22-16(4,5)17(6,7)23-18/h10-11H,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSINDIUBXHRCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)O[Si](C)(C)C(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BClNO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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